Product packaging for 3-Hydroxyquinoline N-oxide(Cat. No.:CAS No. 59953-98-9)

3-Hydroxyquinoline N-oxide

Cat. No.: B1615622
CAS No.: 59953-98-9
M. Wt: 161.16 g/mol
InChI Key: WXOCAKHNPIOFBW-UHFFFAOYSA-N
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Description

Significance and Research Landscape of N-Oxides in Chemical and Biomedical Sciences

N-oxides are a class of organic molecules that hold a significant position in the fields of medicinal chemistry and pharmacology. nih.govrsc.orgacs.orgacs.orgnih.govnih.gov Their unique N⁺-O⁻ bond imparts a zwitterionic character, leading to high polarity and the ability to form strong hydrogen bonds. rsc.orgacs.org This feature often enhances water solubility and can decrease membrane permeability, properties that are highly valuable in drug design. nih.govacs.org

The N-oxide functional group can be a critical component for the biomedical applications of many molecules. nih.govacs.orgnih.gov It can be found in a variety of natural products, including those derived from plants and microorganisms, which exhibit a range of biological activities such as antibiotic and cytotoxic effects. nih.gov In medicinal chemistry, N-oxides are utilized as synthetic intermediates, prodrugs, and even as active drugs themselves. nih.govacs.orgacs.orgnih.gov Their redox reactivity is another key aspect, enabling their use as hypoxia-activated prodrugs that can be enzymatically reduced in vivo. nih.govacs.org

The research landscape of N-oxides is rapidly expanding, with a growing number of applications in healthcare and materials science. nih.govacs.org Scientists are exploring their use in bioimaging and sensing, where the cleavage of the N-O bond can trigger a fluorescent signal. rsc.org Furthermore, N-oxides serve as versatile intermediates in organic synthesis, participating in a variety of reactions to create complex molecules. rsc.org

Historical Context of Quinoline (B57606) N-Oxide Investigations

The study of quinoline derivatives dates back to 1834, when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.gov This heterocyclic aromatic compound and its derivatives have since become fundamental scaffolds in medicinal chemistry, leading to the development of numerous therapeutic agents. nih.gov

Investigations into quinoline N-oxides gained momentum as an extension of this research, driven by the desire to modify the properties and reactivity of the quinoline core. researchgate.netrsc.org The introduction of the N-oxide functionality was found to significantly influence the electron distribution within the quinoline ring system, thereby altering its chemical behavior. researchgate.net Early studies focused on understanding the synthesis of these compounds and their basic chemical properties. rsc.org Over time, the research has evolved to explore the utility of quinoline N-oxides as versatile precursors in a wide range of organic transformations, including C-H activation, alkenylation, and amination, to generate novel functionalized quinolines. researchgate.netrsc.org These transformations are often regioselective, providing access to specific isomers that are of interest for their potential biological activities. researchgate.netbeilstein-journals.org

Scope and Research Objectives

The primary objective of this article is to provide a focused and detailed examination of the chemical compound 3-hydroxyquinoline (B51751) N-oxide. The scope of this work is to thoroughly investigate its physicochemical properties, methods of synthesis, and its diverse applications in various fields of chemistry. This includes its role in coordination chemistry, analytical and environmental chemistry, as well as its biochemical and pharmacological relevance. Furthermore, the article will touch upon the computational and theoretical studies that have been conducted to understand its molecular and electronic structure. The overarching goal is to present a comprehensive scientific overview of 3-hydroxyquinoline N-oxide, supported by detailed research findings and relevant data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B1615622 3-Hydroxyquinoline N-oxide CAS No. 59953-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxidoquinolin-1-ium-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOCAKHNPIOFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344232
Record name 3-Hydroxyquinoline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59953-98-9
Record name 3-Hydroxyquinoline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Hydroxyquinoline N Oxide

Classical Approaches to 3-Hydroxyquinoline (B51751) N-oxide Synthesis

Classical methods for synthesizing the 3-hydroxyquinoline N-oxide core often involve direct oxidation of a pre-formed quinoline (B57606) ring or the cyclization of highly functionalized acyclic precursors.

The introduction of the N-oxide functionality is a key step and is typically achieved by treating the parent nitrogen heterocycle with a suitable oxidizing agent. The choice of oxidant and reaction conditions is crucial for achieving high yields and chemoselectivity, especially in the presence of other sensitive functional groups.

Peroxyacids, such as meta-chloroperbenzoic acid (m-CPBA) and peracetic acid, are common reagents for the N-oxidation of quinoline scaffolds. scispace.comacs.org These reagents are effective but can sometimes lead to side reactions if other oxidizable groups are present in the molecule. acs.org For instance, the oxidation of a 2H-pyrano[3,2-c]quinolin-2-one with m-CPBA successfully provided the corresponding N-oxide in 71% yield. researchgate.net In some cases, catalytic systems are employed to improve efficiency and yield. While m-CPBA has been used to prepare quinoline N-oxides, molybdenum-based catalytic systems with hydrogen peroxide have been shown to provide superior yields for certain substrates. nih.gov

SubstrateOxidizing AgentConditionsProductYieldCitation
2H-Pyrano[3,2-c]quinolin-2-onem-CPBA-2H-Pyrano[3,2-c]quinoline N-oxide71% researchgate.net
8-Hydroxyquinoline (B1678124)Peracetic AcidCH2Cl2 / H2O8-Hydroxyquinoline N-oxide- scispace.com
Quinolinem-CPBA-Quinoline N-oxide34% nih.gov

A notable method for the synthesis of 3-hydroxyquinolines involves the direct oxidation of 3,4-dihydroquinolinium salts. nih.govrsc.org This process typically begins with the generation of these salts through a cascade cyclization of aryldiazonium salts with alkenes and nitriles. nih.govrsc.org The subsequent oxidation of the resulting 3,4-dihydroquinolines at the C-3 position can be achieved using atmospheric oxygen in the presence of a base like sodium carbonate, leading to the desired 3-hydroxyquinoline products. nih.gov This approach can be performed as a one-pot process starting from the aryldiazonium salts. nih.govrsc.org

Starting MaterialsReagents/ConditionsIntermediateProductCitation
Aryldiazonium salt, alkene, nitrile1. Heat (e.g., 80 °C)3,4-Dihydroquinolinium salt3-Hydroxyquinoline nih.govrsc.org
2. Na2CO3, O2 (air), DCM

More advanced synthetic strategies involve multi-component reactions or tandem sequences where the heterocyclic core is constructed in a single pot from simpler starting materials.

An efficient method for constructing the this compound skeleton involves the base-mediated cyclization of ketones bearing a 2-nitrophenyl group at the α-position. researchgate.netresearchgate.net When treated with a base such as sodium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO), these substrates undergo an intramolecular reaction to form the corresponding 3-hydroxyquinoline N-oxides. researchgate.netnih.gov The proposed mechanism involves the deprotonation at the α-position to form an enolate, which then interacts with the nitro group. researchgate.netresearchgate.netgrafiati.com This is followed by a sequence involving a hydride shift and condensation to yield the final cyclic product. researchgate.netresearchgate.net This strategy has been successfully applied in the total synthesis of the natural products aurachins A and B, which feature a this compound core. researchgate.netnih.gov The necessary ketone precursors can be prepared through methods like SNAr reactions or Sonogashira couplings. researchgate.netresearchgate.net

SubstrateReagents/ConditionsProductApplicationCitation
α-(2-Nitrophenyl)ketoneSodium tert-butoxide, DMSOThis compound derivative- researchgate.netresearchgate.net
Alkylated 1-(2-nitrophenyl)butan-2-oneSodium tert-butoxide, DMSOAurachin A or BTotal Synthesis nih.gov

The Dakin oxidation provides a route to 3-hydroxyquinolines from quinoline-3-carboxaldehydes. researchgate.netx-mol.com This reaction typically involves the conversion of an aldehyde group to a hydroxyl group using hydrogen peroxide, often under basic conditions. researchgate.net This methodology has been described as an unprecedented approach for the synthesis of 3-hydroxyquinolines and has been applied to the high-yielding synthesis of the quinoline alkaloid Jineol. researchgate.netx-mol.comlookchem.com While the classic Dakin reaction can require long reaction times, newer methods aim to accelerate the process. researchgate.net

SubstrateReaction TypeKey ReagentsProductApplicationCitation
Quinoline-3-carboxaldehydesDakin OxidationH2O23-HydroxyquinolinesSynthesis of Jineol researchgate.netx-mol.com

Multi-Component and Tandem Reaction Strategies

One-Pot Oxidation/Michael Addition for Isoquinolinequinone N-Oxides

A notable strategy for the synthesis of isoquinolinequinone N-oxide frameworks involves a one-pot oxidation/Michael addition sequence. nih.govacs.org This method has been employed to generate libraries of isoquinolinequinone N-oxide analogues for biological evaluation. nih.govacs.org The process typically begins with an oxidation step, followed by a Michael addition of a nucleophile, and concludes with an m-chloroperoxybenzoic acid (mCPBA) oxidation to form the N-oxide. nih.govacs.org

For instance, the synthesis of the isoquinolinequinone N-oxide framework 3 is achieved through this one-pot sequence. nih.govacs.org The subsequent addition of various benzylamines to this framework leads to a mixture of C(6) and C(7) isomers. nih.govacs.org It has been observed that the C(7) isomer is often the major product when using cerium chloride. nih.govacs.org However, in terms of biological activity, the C(6) isomers have demonstrated greater potency in reducing the growth of cancer cells. nih.gov

A similar methodology was used to synthesize the C(1)H isoquinolinequinone N-oxide 23. The reaction of this compound with benzylamine (B48309) yielded a mixture of the C(6) and C(7) aminated products, with the C(6) isomer being formed in a higher ratio compared to the C(7) isomer. nih.gov This highlights the influence of the substituent at the C(1) position on the regioselectivity of the Michael addition.

The oxidative coupling reaction, which is central to this methodology, is generally understood to proceed through a Michael addition of a nitrogen nucleophile to the quinone, followed by the oxidation of the resulting hydroquinone (B1673460) intermediate. nih.gov

Table 1: Regioselectivity in the Amination of Isoquinolinequinone N-Oxides

Starting MaterialNucleophileProduct Ratio (C(6):C(7))Reference
Isoquinolinequinone N-oxide framework 3BenzylamineC(7) major isomer nih.govacs.org
C(1)H Isoquinolinequinone N-oxide 23Benzylamine1.7:1 nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce the use of hazardous materials and improve energy efficiency. rsc.orgnih.gov This section explores metal-free catalysis, the use of environmentally benign solvents, and energy-efficient reaction techniques in the context of this compound synthesis.

Metal-Free Catalysis and Reaction Conditions

The development of metal-free synthetic routes for quinoline derivatives is a key area of green chemistry research. rsc.orgrsc.orgresearchgate.net These methods avoid the use of potentially toxic and expensive metal catalysts. rsc.org For instance, the synthesis of 2-sulfonylquinolines from quinoline N-oxides and sodium sulfinates has been achieved using a metal-free, oxidant-free, and solvent-free approach under mild conditions. rsc.org Another metal-free procedure involves the reaction of 2-(aminomethyl)-aniline with aromatic ketones under aerobic conditions to produce quinolines in excellent yields. rsc.orgrsc.org

A notable catalyst-free, three-component reaction for the synthesis of 3-hydroxyquinolines has been reported. nih.govacs.org This method involves the reaction of 2-substituted quinoline N-oxides with aryldiazonium salts in acetonitrile (B52724), where a 1,3-shift of the oxygen atom from the N-oxide to the C3 position of the quinoline ring occurs. nih.govacs.org

Solvent-Free and Aqueous Media Approaches

The use of solvent-free conditions or environmentally benign solvents like water is a cornerstone of green chemistry. nih.govrsc.orgresearchgate.net Solvent-free reactions offer numerous advantages, including the elimination of solvent collection, purification, and recycling, often leading to higher yields and purer products. researchgate.net Several syntheses of quinoline derivatives have been successfully carried out under solvent-free conditions. rsc.orgresearchgate.net

Aqueous media also provide a green alternative to traditional organic solvents. nih.govnih.gov For example, the synthesis of heterodimers containing the 7-phenylaminoisoquinolinequinone pharmacophore has been achieved through oxidative amination reactions assisted by CeCl₃·7H₂O catalysis in water. nih.gov Similarly, the synthesis of quinoline-4-carboxylic acids has been reported in water by refluxing isatin (B1672199) with enaminones in the presence of aqueous KOH or NaOH. rsc.orgrsc.org

Microwave-Assisted and Ultrasound Irradiation Techniques

Microwave irradiation and ultrasound have emerged as energy-efficient techniques that can significantly accelerate organic reactions, often leading to higher yields and purities. researchgate.netnih.govorientjchem.org These methods are considered green as they reduce reaction times from hours to minutes and minimize unwanted side reactions. researchgate.net

Microwave-assisted synthesis has been widely applied to the preparation of quinoline derivatives. researchgate.netnih.gov A rapid, microwave-assisted, catalyst-free, three-component synthesis of 2-anilinoquinolines and 3-hydroxyquinolines from quinoline N-oxides and aryldiazonium salts in acetonitrile has been developed. nih.govacs.org The synthesis of quinazolinone derivatives has also been achieved under microwave irradiation using a copper catalyst in water. mdpi.com

Ultrasound irradiation is another effective green technique. nih.gov The synthesis of tetra-substituted pyrrole (B145914) derivatives has been accomplished in high yields through a one-step, ultrasound-assisted Knoevenagel condensation in water without a catalyst. nih.gov The synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles has also been successfully achieved using ultrasonic irradiation. nih.gov

Table 2: Green Synthesis Approaches for Quinoline Derivatives

TechniqueKey FeaturesExample ApplicationReference
Metal-Free CatalysisAvoids toxic/expensive metalsSynthesis of 2-sulfonylquinolines rsc.org
Solvent-FreeEliminates solvent use, high yieldsSynthesis of quinoline derivatives rsc.orgresearchgate.net
Aqueous MediaUses environmentally benign waterSynthesis of 7-phenylaminoisoquinolinequinone heterodimers nih.gov
Microwave-AssistedRapid heating, reduced reaction timesSynthesis of 3-hydroxyquinolines nih.govacs.org
Ultrasound IrradiationEnergy efficient, high yieldsSynthesis of tetra-substituted pyrroles nih.gov

Regioselective Functionalization and Derivatization

The site-selective functionalization of the quinoline ring is crucial for tailoring the properties of these compounds for specific applications. mdpi.comnih.gov C-H activation has emerged as a powerful tool for achieving this regioselectivity. mdpi.comnih.gov

Strategies for C-H Activation and Functionalization

Transition metal-catalyzed C-H activation provides an efficient pathway to functionalized quinolines without the need for pre-functionalized substrates. mdpi.comnih.gov The N-oxide group in quinoline N-oxides can act as a directing group, influencing the regioselectivity of the C-H activation.

Rhodium(III)-catalyzed C-H activation of quinoline N-oxides has been shown to be highly regioselective for the C8 position. researchgate.netresearchgate.net This methodology has been used for C8-bromination and amidation, with mechanistic studies revealing a five-membered rhodacycle as a key intermediate. researchgate.net Furthermore, a Rh/O₂ system has been developed for the distal C(sp²)-H olefination of quinoline N-oxides at the C8 position, using molecular oxygen as a clean oxidant. acs.org

Palladium-catalyzed C-H functionalization of quinoline N-oxides has also been explored. While Pd(II) acetate (B1210297) in acetic acid tends to favor C2 activation, Pd(II) chloride has been shown to catalyze C-H activation at the C8 position. rsc.org Computational studies have provided insight into the mechanisms of these competing reactions, suggesting that the formation of different metallacycle intermediates dictates the regioselectivity. rsc.org

Copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation has also been developed as an efficient one-pot strategy to produce 2-aminoquinolines under mild, ligand-free, and oxidant-free conditions. acs.org

Table 3: Regioselective C-H Functionalization of Quinoline N-Oxides

Catalyst SystemPosition FunctionalizedType of FunctionalizationReference
Rh(III)C8Bromination, Amidation researchgate.net
Rh/O₂C8Olefination acs.org
Pd(II)Cl₂C8Acylation rsc.org
Cu catalystC2Amination acs.org

Intramolecular Oxygen Atom Migration in Quinoline N-Oxide Systems

The quinoline N-oxide framework is susceptible to intriguing intramolecular rearrangements, most notably the migration of the N-oxide oxygen atom to a carbon atom on the quinoline ring. This transformation represents a powerful method for the direct synthesis of hydroxylated quinoline derivatives.

In the case of 2-substituted quinoline N-oxides, a 1,3-shift of the oxygen atom from the nitrogen to the C3 position of the quinoline ring has been observed, yielding 3-hydroxyquinoline as the primary product. acs.org This type of rearrangement can be facilitated under various conditions, including microwave-assisted, catalyst-free, three-component reactions involving quinoline N-oxides, aryldiazonium salts, and acetonitrile. acs.org

Furthermore, transition metal catalysis can orchestrate and direct this oxygen migration. A notable example is the Rh(III)-catalyzed C(8)-H activation of 2-substituted quinolines. In this process, the N-oxide not only functions as a traceless directing group but also serves as the internal oxygen source for hydroxylation. The reaction proceeds through C(8)-H activation and functionalization, which is then followed by the intramolecular migration of the oxygen atom from the N-oxide to the newly introduced moiety, resulting in the formation of new C-C and C-O bonds simultaneously. researchgate.net This catalytic strategy highlights the dual role of the N-oxide group in complex molecular constructions. researchgate.net

Thermally induced intramolecular oxygen migration has also been studied, particularly in the context of mass spectrometry analysis, where the transfer of an oxygen atom can occur through a six-membered ring transition state. nih.gov While not a synthetic method in the traditional sense, this observation underscores the inherent chemical potential for such rearrangements within N-oxide systems. nih.gov

Synthetic Applications as Chemical Reagents and Intermediates

This compound and its parent compound, quinoline N-oxide, are valuable building blocks in synthetic chemistry due to their unique electronic properties and reactivity.

Role in Organic Synthesis

The utility of this compound and related N-oxides in organic synthesis is multifaceted. They serve as precursors for a variety of quinoline derivatives and act as key reagents in facilitating complex transformations.

As a Building Block: this compound is a foundational molecule for constructing more complex structures. lookchem.com For instance, 8-hydroxyquinoline N-oxide has been used to prepare 2-alkyl-8-hydroxyquinolines through reactions with copper-catalyzed Grignard reagents. mdpi.com

As an Internal Oxidant: The N-oxide functional group acts as an internal source of an oxygen atom. This is elegantly demonstrated in the Rh(III)-catalyzed C(8)-H functionalization, where the oxygen from the N-oxide is transferred to form a hydroxyl group on a tethered acrylate (B77674) moiety. researchgate.net

As a Directing Group: The N-oxide can function as a traceless directing group to achieve high regioselectivity in C-H functionalization reactions at the C8 position of the quinoline core. researchgate.net

Below is a table summarizing the roles of quinoline N-oxides in organic synthesis.

Table 1: Roles of Quinoline N-Oxides in Organic Synthesis

RoleDescriptionExample Application
Building Block Serves as a starting material for the synthesis of substituted quinolines.Synthesis of 2-alkyl-8-hydroxyquinolines from 8-hydroxyquinoline N-oxide and Grignard reagents. mdpi.com
Internal Oxidant Provides the oxygen atom for hydroxylation reactions within the same molecule.Rh(III)-catalyzed synthesis of 3-hydroxyquinoline 8-yl propanoates where the N-oxide oxygen is transferred. researchgate.net
Directing Group Directs metal catalysts to a specific position for C-H activation, typically C8.Rh(III)-catalyzed C8-alkylation, bromination, and amidation of quinoline N-oxides. researchgate.net

Utility in Pharmaceutical Intermediate Production

Quinoline and its derivatives, including hydroxylated N-oxides, are privileged scaffolds in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of compounds with potential therapeutic value. lookchem.com

The parent compound, 8-hydroxyquinoline, and its derivatives are known to possess a wide range of biological activities, and its N-oxide is a key raw material for accessing these structures. chemball.com The synthesis of halogenated derivatives of 8-hydroxyquinoline, which are used as intermediates for certain drugs, often starts from the corresponding N-oxide. mdpi.comchemball.com For example, 2-alkyl-8-hydroxyquinoline, prepared from 8-hydroxyquinoline N-oxide, can be further chlorinated to produce 2-alkyl-5,7-dichloro-8-hydroxyquinolines, a class of compounds investigated for their biological properties. mdpi.com

The versatility of the quinoline N-oxide moiety allows for the introduction of various functional groups, leading to a diverse library of potential pharmaceutical agents. Its role as an intermediate is critical for developing new drugs and medicines. lookchem.com

Table 2: Application of Quinoline N-Oxides as Pharmaceutical Intermediates

ApplicationDescriptionResulting Compound Class
Precursor to Bioactive Molecules Serves as a key starting material for synthesizing compounds with desired biological activities.Halogenated quinolines, such as 2-alkyl-5,7-dichloro-8-hydroxyquinoline. mdpi.com
Scaffold for Drug Development The quinoline N-oxide structure is modified to create new derivatives for pharmacological screening.Various substituted quinolines for potential use as anti-amebic or antimicrobial agents. chemball.com

Molecular Mechanisms of Action and Biological Activity of 3 Hydroxyquinoline N Oxide Derivatives

Anticancer and Antitumor Activities

The anticancer properties of quinoline (B57606) N-oxide derivatives are a significant area of study. The core structure can be modified to enhance potency and selectivity against various cancer cell lines.

Inhibition of Cancer Cell Proliferation

Derivatives of quinoline N-oxide have demonstrated potent activity in inhibiting the growth of various human cancer cell lines. nih.gov Specifically, isoquinolinequinone (IQQ) N-oxide derivatives have shown growth-inhibitory effects at nanomolar concentrations. nih.govacs.org Studies comparing isomers have found that C(6) aminated IQQ N-oxide isomers are generally more potent than their C(7) counterparts. nih.govacs.org For instance, one of the most potent C(6) isomers exhibited a mean GI₅₀ (concentration causing 50% growth inhibition) of 0.21 μM across a panel of 52 human tumor cell lines. acs.org The cytotoxic mechanism of the parent quinone compounds often involves the generation of reactive oxygen species (ROS) through redox cycling and the formation of adducts with biological nucleophiles like DNA, leading to cancer cell death. nih.gov Additionally, some quinoline derivatives inhibit protein tyrosine kinases (PTKs), enzymes critical for cell growth and proliferation, which is a relevant mechanism in cancers with deregulated receptor kinases.

Table 1: Growth Inhibition (GI₅₀) of Selected Isoquinolinequinone N-Oxide Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Cancer Cell Line Type GI₅₀ (µM) Source(s)
C(6) Isomer 25 NCI-60 Panel (Mean) Various 0.21 acs.org
C(7) Isomers NCI-60 Panel (Mean) Various >0.42 (2-3.1x higher than C(6)) nih.gov
Lanthanide Complex (Ln1) A549/DDP Cisplatin-Resistant Lung Adenocarcinoma 0.025 rsc.orgrsc.org
Lanthanide Complex (Ln7) A549/DDP Cisplatin-Resistant Lung Adenocarcinoma ~0.097 rsc.orgrsc.org

Mechanisms of Action in Multidrug Resistance (MDR) Overcoming

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), where cancer cells develop resistance to a broad range of anticancer drugs. nih.gov One of the primary causes of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. nih.govrsc.org Certain quinoline N-oxide derivatives have been specifically developed to overcome this resistance. nih.govacs.org Notably, several isoquinolinequinone N-oxide compounds have shown greater potency against MDR cancer cell lines than against the corresponding drug-sensitive parental cells, a phenomenon known as collateral sensitivity. nih.gov

Certain potent isoquinolinequinone N-oxide derivatives have been shown to directly inhibit the function of drug efflux pumps in MDR cells. nih.govacs.org By impeding the activity of transporters like P-glycoprotein, these compounds can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy. nih.govresearchgate.net The inhibition of these pumps is a key strategy in reversing the MDR phenotype. nih.gov

Cancer cells, particularly those exhibiting MDR, often have higher basal levels of reactive oxygen species (ROS) compared to normal cells. nih.govexplorationpub.com This makes them more vulnerable to agents that further increase oxidative stress. nih.gov Isoquinolinequinone N-oxides have been shown to cause a significant accumulation of ROS within cancer cells. nih.govacs.org This mechanism leverages the altered redox state of MDR cells, where the amplification of ROS damages cellular components and can trigger cell death, contributing to the compounds' collateral sensitivity. nih.gov The generation of ROS can lead to the oxidation of critical biomolecules, including lipids, proteins, and nucleic acids, disrupting cellular homeostasis and activating death pathways. thno.orgnih.gov

Quinoline N-oxide derivatives can exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death (apoptosis). nih.gov Research on potent isoquinolinequinone N-oxides reveals they can cause alterations in the cell cycle profile, potentially mediated by proteins like p21, which acts as a cell cycle inhibitor. acs.org Furthermore, a reduction in the levels of procaspase-3 has been observed, indicating an engagement of the apoptotic cascade. acs.org ROS accumulation itself is a potent trigger for apoptosis, often through mitochondrial pathways involving the release of cytochrome c. nih.govjcancer.org Other studies on related 8-hydroxyquinoline (B1678124) complexes show they can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2, as well as activating death receptor signaling pathways. nih.govresearchgate.net

Table 2: Mechanisms of Isoquinolinequinone N-Oxides in Overcoming Multidrug Resistance This table is interactive. You can sort and filter the data.

Mechanism Effect Target Cell Line(s) Compound Class Source(s)
Efflux Pump Inhibition Inhibits P-glycoprotein activity MDR Cancer Cells Isoquinolinequinone N-Oxide nih.govacs.org
ROS Accumulation Causes significant increase in intracellular ROS MDR Cancer Cells Isoquinolinequinone N-Oxide nih.govacs.org
Cell Cycle Modulation Alters cell cycle profile, possible p21 mediation Cancer Cells Isoquinolinequinone N-Oxide acs.org
Apoptosis Induction Decreases procaspase-3 levels Cancer Cells Isoquinolinequinone N-Oxide acs.org
Apoptosis Induction Induces apoptosis and autophagy Cisplatin-Resistant A549/DDP Lanthanide/8-HQ-N-Oxide Complexes rsc.orgrsc.org

Hypoxia-Selective Activation of N-Oxide Prodrugs

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. dovepress.com Hypoxic cells are notoriously resistant to conventional radiotherapy and chemotherapy. core.ac.uk The N-oxide functional group provides a chemical handle for designing hypoxia-activated prodrugs. nih.gov Under normal oxygen conditions (normoxia), N-oxide compounds are relatively stable and non-toxic. dovepress.comresearchgate.net However, in the reductive environment of hypoxic tumor cells, the N-oxide moiety can be enzymatically reduced, converting the prodrug into a potent cytotoxic agent. dovepress.comnih.gov This selective bioactivation confines the drug's toxicity to the targeted hypoxic regions within the tumor, sparing healthy, well-oxygenated tissues. researchgate.net This strategy has been validated in clinical studies with N-oxide prodrugs like AQ4N, which is selectively converted to the active topoisomerase II inhibitor AQ4 in hypoxic tumor areas. researchgate.net This principle underpins the development of quinoline N-oxides as prodrugs designed for targeted activation within the tumor microenvironment. dovepress.comcore.ac.uk

Antimicrobial and Antiviral Properties

Derivatives of quinoline N-oxide have demonstrated notable antibacterial properties, particularly those belonging to the 2-alkyl-4-hydroxyquinoline N-oxide (AQNO) class. A prominent example is 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), which exhibits significant activity against Gram-positive bacteria, most notably Staphylococcus aureus. plos.orgmdpi.com The primary mechanism of HQNO involves the inhibition of the bacterial respiratory chain, which disrupts cellular energy production and leads to bacterial stasis or death. plos.orgplos.org

In polymicrobial environments, such as those involving co-infections of Pseudomonas aeruginosa and S. aureus, the interactions are complex. P. aeruginosa produces HQNO, which can induce multidrug tolerance in S. aureus to several classes of antibiotics. plos.orgnih.gov However, research also indicates that HQNO can paradoxically increase the susceptibility of S. aureus biofilms to certain membrane-targeting antiseptics. biorxiv.org This is achieved by increasing the fluidity of the S. aureus cell membrane, thereby enhancing the efficacy of these agents. biorxiv.org

Interestingly, some bacteria have developed detoxification mechanisms. Staphylococcus aureus can hydroxylate the toxic HQNO to form 2-heptyl-3-hydroxy-4-quinolone (B1224666) N-oxide (PQS-N-oxide), a less toxic derivative. asm.orgnih.gov This biotransformation represents a resistance strategy, reducing the antibacterial impact of the parent compound. asm.orgnih.gov The N-oxide functional group is crucial for this antibacterial activity, as its chemical reduction significantly diminishes the antimicrobial properties against S. aureus. mdpi.com

CompoundTarget BacteriumObserved EffectReference
2-heptyl-4-hydroxyquinoline N-oxide (HQNO)Staphylococcus aureusInhibits cellular respiration. plos.orgplos.org
2-heptyl-4-hydroxyquinoline N-oxide (HQNO)Staphylococcus aureusInduces tolerance to ciprofloxacin, tobramycin, and vancomycin. plos.org
2-heptyl-4-hydroxyquinoline N-oxide (HQNO)Staphylococcus aureus BiofilmsIncreases susceptibility to membrane-targeting antiseptics (e.g., chloroxylenol). biorxiv.org
2-n-nonyl-4-quinolone-N-oxide (N9)Staphylococcus aureusInhibits growth. mdpi.com
2-heptyl-4-hydroxyquinoline N-oxide (HQNO)Staphylococcus aureusDetoxified via hydroxylation to the less toxic PQS-N-oxide. asm.orgnih.gov

The quinoline scaffold, particularly derivatives of hydroxyquinoline N-oxide, has emerged as a promising framework for the development of antiviral agents against Dengue virus (DENV). nih.govresearchgate.net Synthetic derivatives have shown potent, dose-dependent inhibition of DENV serotype 2 (DENV2) in vitro. nih.govresearchgate.net The mechanism of action for many of these compounds involves the targeting of essential viral enzymes. Specifically, they act as inhibitors of the DENV NS2B-NS3 protease, a chymotrypsin-like serine protease crucial for processing the viral polyprotein precursor. nih.govwho.intnih.gov Inhibition of this protease prevents the maturation of viral proteins, thereby halting the viral replication cycle. who.intnih.gov

Studies on 8-hydroxyquinoline derivatives, synthesized from an 8-hydroxyquinoline N-oxide precursor, have identified compounds with significant inhibitory activity. mdpi.com For instance, certain 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have demonstrated half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range against DENV2. nih.govmdpi.com Molecular modeling and kinetic studies support a competitive mode of inhibition, where the compounds bind in the vicinity of the protease's active site. nih.gov The antiviral potency is often balanced against cytotoxicity, with the selectivity index (SI), the ratio of the half-maximal cytotoxic concentration (CC₅₀) to the IC₅₀, serving as a key indicator of a compound's therapeutic potential. nih.govmdpi.com

Compound DerivativeAntiviral TargetIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
2-isopropyl-5,7-dichloro-8-hydroxyquinolineDENV23.0316.065.30 nih.govmdpi.com
8-HQ-aminobenzothiazole derivative (Compound 1)DENV2 NS2B-NS3 Protease0.91Not ReportedNot Reported nih.gov
8-HQ-aminobenzothiazole derivative (Compound 2)DENV2 NS2B-NS3 Protease2.93Not ReportedNot Reported nih.gov
8-HQ-aminobenzothiazole derivative (Compound 3)DENV2 NS2B-NS3 Protease3.67Not ReportedNot Reported nih.gov
8-HQ-aminobenzothiazole derivative (Compound 4)DENV2 NS2B-NS3 Protease2.34Not ReportedNot Reported nih.gov

The alkyl-quinolone (AQ) dependent quorum sensing (QS) system in Pseudomonas aeruginosa is a critical regulatory network that controls virulence and biofilm formation. plos.orgfrontiersin.org This system is governed by the transcriptional regulator PqsR (also known as MvfR), which is activated by binding to native signal molecules, including 2-heptyl-3-hydroxy-4(1H)-quinolone, known as the Pseudomonas Quinolone Signal (PQS). plos.orgresearchgate.net PQS itself is a 3-hydroxyquinoline (B51751) derivative. The PqsR-PQS complex initiates a signaling cascade that upregulates the expression of virulence genes and the pqsABCDE operon, which is responsible for the synthesis of more AQs, including their N-oxide forms. plos.orgportlandpress.com

Targeting the PqsR receptor is a key strategy for anti-virulence therapies. mdpi.com By blocking the binding of native agonists like PQS, PqsR inhibitors can effectively shut down this entire QS circuit. This prevents the coordinated expression of numerous virulence factors without exerting bactericidal pressure, which could reduce the likelihood of resistance development. mdpi.com While 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) is produced by this system, it does not appear to function as a PqsR signal molecule itself. nih.gov Instead, the focus of inhibition is on the PqsR receptor that responds to the 3-hydroxyquinoline signal molecule, PQS. plos.org Structural studies of PqsR have revealed a large ligand-binding pocket, and the development of synthetic antagonists that compete with native agonists for this site has been successful. plos.org These antagonists effectively inhibit the production of virulence factors and interfere with biofilm development, demonstrating the potential of PqsR-targeted quorum sensing inhibition. plos.orgnih.gov

Antioxidant and Chelating Properties

Hydroxyquinoline derivatives are recognized for their potential antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The core mechanism involves the hydrogen-donating capacity of the hydroxyl group attached to the quinoline ring system. This hydroxyl group can donate a hydrogen atom to a reactive oxygen species (ROS), neutralizing the radical and forming a more stable phenoxyl radical on the quinoline structure.

The hydroxyquinoline scaffold, particularly the 8-hydroxyquinoline moiety, is a well-established and potent metal chelator. researchgate.net These molecules typically act as bidentate ligands, binding metal ions, with a particularly high and selective affinity for ferric iron (Fe(III)). researchgate.net This strong iron-binding capacity has significant biological implications, as iron is an essential yet potentially toxic element involved in numerous physiological and pathological processes.

The ability of hydroxyquinoline derivatives to chelate iron allows them to function as synthetic siderophore mimics. This has therapeutic applications in the treatment of iron overload disorders, where the chelators can mobilize and facilitate the excretion of excess iron. researchgate.netlookchem.com Furthermore, by sequestering iron, these compounds can exert antiproliferative effects, as rapidly dividing cells have a high iron requirement. researchgate.net The chelation of redox-active metals like iron and copper can also prevent the generation of harmful reactive oxygen species via the Fenton reaction, contributing to their antioxidant effect. researchgate.net

However, the biological effects of metal chelation are not without potential drawbacks. Some hydroxyquinoline derivatives may exhibit low selectivity, leading to the chelation and subsequent depletion of other essential divalent metal ions like copper(II) and zinc(II). mdpi.com This could disrupt the function of vital metalloenzymes. Additionally, some iron complexes of 8-hydroxyquinolines have been associated with a risk of redox cycling, a process that could paradoxically generate oxidative stress. kcl.ac.uk Therefore, the design of highly selective and stable chelators is critical for their safe therapeutic application. researchgate.net

Other Pharmacological Effects

While the primary focus of research on 3-hydroxyquinoline N-oxide and its derivatives often revolves around their potential as anticancer and antimicrobial agents, emerging studies have begun to explore a wider range of pharmacological activities. These investigations have unveiled promising results in areas such as inflammation, protozoal infections, enzyme inhibition, and the mitigation of oxidative stress implicated in neurodegenerative diseases.

Quinoline derivatives are recognized for their diverse biological activities, including anti-inflammatory properties. researchgate.net The structural framework of quinoline lends itself to modifications that can modulate inflammatory pathways. Although direct studies on the anti-inflammatory activity of this compound are not extensively detailed in the available literature, the broader class of quinoline compounds, including its derivatives, has shown potential in this area. researchgate.netdrugbank.com For instance, certain quinolinones and fluoroquinolone analogs have demonstrated anti-inflammatory effects. researchgate.neteuropeanreview.org The mechanism of action for the anti-inflammatory response of some phytochemicals has been investigated using methods like the heat-induced egg albumin denaturation assay, with diclofenac (B195802) sodium used as a standard. arxiv.org This suggests that derivatives of this compound could be promising candidates for further investigation into their anti-inflammatory potential.

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being prominent examples. mdpi.com Research has shown that quinoline-based compounds, including N-oxides, exhibit antimalarial activity. nih.gov Their mechanism of action is often attributed to their ability to chelate metals and their lipophilicity, which allows them to penetrate parasitic cell membranes. nih.gov

Studies have demonstrated the in vitro antimalarial efficacy of various quinoline derivatives against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net For example, some fluoroquinolone analogs have shown promising antimalarial activity with low toxicity profiles. researchgate.net

Beyond malaria, quinoline derivatives have also been investigated for their activity against other protozoan parasites. Novel 3-substituted quinoline derivatives have shown in vitro efficacy against Leishmania chagasi, the causative agent of visceral leishmaniasis. nih.gov One particular compound demonstrated significantly greater activity than the standard treatment, pentavalent antimony, against intracellular parasites. nih.gov Ultrastructural studies on promastigotes treated with this compound revealed significant damage to the mitochondria. nih.gov This highlights the potential of the 3-substituted quinoline framework, including N-oxide derivatives, in the development of new antiprotozoal agents.

Table 1: Antiprotozoal Activity of a 3-Substituted Quinoline Derivative

Parasite ModelCompoundIC₅₀ (µg/mL)Comparison to Standard
L. chagasi-infected macrophagesCompound 3b3.558.3-fold more active than pentavalent antimony
L. chagasi promastigotesAll tested compoundsLower than pentamidineMore potent than standard

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cholinesterase inhibitors are critical for the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease. europeanreview.orgresearchgate.net Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. europeanreview.orgresearchgate.net The inhibition of these enzymes can help to alleviate cognitive symptoms.

Several studies have explored the potential of quinoline derivatives as cholinesterase inhibitors. europeanreview.orgmdpi.com For instance, a series of 8-hydroxyquinoline derivatives demonstrated potent inhibition of both AChE and BChE, with IC₅₀ values in the micromolar range. mdpi.com The inhibitory activity of these compounds is often compared to standard drugs like donepezil. mdpi.com While direct data on this compound is limited, the established activity of related quinoline structures suggests that it and its derivatives could be promising scaffolds for the design of novel cholinesterase inhibitors. Research into boldine, a natural alkaloid, has also shown inhibitory effects on both AChE and BChE. nih.gov

Table 2: Cholinesterase Inhibition by 8-Hydroxyquinoline Derivatives

EnzymeIC₅₀ Range (µM)
Acetylcholinesterase (AChE)8.80 - 26.50
Butyrylcholinesterase (BChE)8.80 - 26.50

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons, often associated with oxidative stress. researchgate.netmdpi.comnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.netnih.gov This can lead to damage to vital cellular components like lipids, proteins, and DNA. mdpi.comnih.gov

The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and the presence of neurotransmitters whose metabolism can generate ROS. nih.gov In Alzheimer's disease, the aggregation of amyloid-β peptide is linked to the production of toxic free radicals through interactions with metal ions like copper and iron. nih.gov

Antioxidants can play a protective role by scavenging these free radicals. nih.gov Quinoline derivatives, including 8-hydroxyquinolines, have been investigated for their antioxidant properties. mdpi.com The antioxidant activity of these compounds is often attributed to their ability to chelate metal ions, thereby preventing them from participating in reactions that generate ROS. While direct evidence for this compound's role in mitigating oxidative stress in neurodegenerative diseases is still emerging, its structural relationship to known antioxidant quinolines makes it a compound of interest for further research in this area.

Metabolism and Biotransformation of 3 Hydroxyquinoline N Oxide

In Vitro and In Vivo Metabolic Pathways

The metabolism of quinoline (B57606) and its derivatives, including 3-Hydroxyquinoline (B51751) N-oxide, has been investigated in both laboratory (in vitro) and living organism (in vivo) settings. These studies have elucidated complex pathways involving oxidation, reduction, and conjugation reactions.

Enzymatic N-Oxidation and Deoxygenation Processes

The nitrogen atom in the quinoline ring is susceptible to enzymatic N-oxidation, a common metabolic pathway for nitrogen-containing heterocyclic compounds. This reaction, often catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), results in the formation of N-oxides. nih.gov Conversely, the deoxygenation of N-oxides, a reductive process, can also occur, converting the N-oxide back to the parent amine. researchgate.net This reversible N-oxidation and deoxygenation can significantly influence the compound's biological activity and residence time in the body. acs.orgbeilstein-journals.org In the context of quinoline metabolism, quinoline-N-oxide is a recognized metabolite. ca.govnih.gov The enzymatic reduction of N-oxides can be accomplished through various chemical and enzymatic methods. researchgate.net

Formation of Hydroxylated Quinoline Metabolites (e.g., 3-Hydroxyquinoline)

Hydroxylation is a major metabolic pathway for quinoline, leading to the formation of various hydroxylated metabolites. nih.gov Notably, 3-hydroxyquinoline is a known metabolite of quinoline. ca.govnih.govnih.govoup.comresearchgate.netepa.goviaea.org The formation of 3-hydroxyquinoline can occur through the metabolic processing of quinoline itself or potentially through the reduction of 3-Hydroxyquinoline N-oxide. In some synthetic chemical reactions, 3-hydroxyquinoline has been observed as a product from quinoline N-oxides. acs.org The presence of hydroxyl groups can increase the water solubility of the compound, facilitating its excretion from the body.

The synthesis of 3-hydroxyquinolines can be achieved through various chemical methods, including the direct oxidation of dihydroquinolinium salts. nih.govrsc.org

Role of Cytochrome P450 Enzymes (e.g., CYP2E1) in Quinoline Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including quinoline. nih.govoup.comresearchgate.netacs.org Specific CYP isozymes have been identified as being responsible for the different metabolic pathways of quinoline. For instance, CYP2E1 is the principal cytochrome P450 enzyme involved in the formation of 3-hydroxyquinoline in both human and rat liver microsomes. nih.govoup.comresearchgate.net In human liver microsomes, CYP2A6 is the primary enzyme responsible for the formation of quinoline-1-oxide. nih.govoup.comresearchgate.net

The involvement of different CYP isozymes can vary between species, leading to potential differences in the metabolic profile and toxicity of quinoline and its derivatives. epa.gov

Microbial Metabolism of Quinoline N-Oxides

Microorganisms, particularly bacteria, are capable of metabolizing a wide range of aromatic compounds, including quinoline and its N-oxide derivatives. nih.govsemanticscholar.org Bacterial strains, such as those from the Pseudomonas and Nocardia genera, have been shown to transform quinoline and pyridine-N-oxide. semanticscholar.org The metabolic pathways in microbes can differ from those in mammals and often involve initial hydroxylation or oxidation reactions. semanticscholar.orgfrontiersin.org For example, some bacteria can utilize quinoline as a sole source of carbon and energy, degrading it through various intermediates. frontiersin.org The study of microbial metabolism of quinoline N-oxides is relevant for understanding the environmental fate of these compounds and for potential bioremediation applications.

Bacterial quinolone N-oxides have been isolated from Pseudomonas and a C-3 methylated N-oxide from an Arthrobacter species. mdpi.com

Toxicological Considerations in Research Context

The metabolic activation of quinoline and its derivatives can lead to the formation of reactive intermediates that may exert toxic effects, including genotoxicity and mutagenicity.

Genotoxicity and Mutagenicity Studies (e.g., Ames Test, Unscheduled DNA Synthesis)

The genotoxic potential of quinoline and its metabolites has been evaluated in various assays. Quinoline itself has been shown to be mutagenic in the Ames test, a bacterial reverse mutation assay, particularly in the presence of a metabolic activation system (S9 mix). researchgate.netwikigenes.orgwikipedia.orgresearchgate.net This indicates that metabolic activation is necessary to convert quinoline into a mutagenic form.

The Ames test has been used to compare the mutagenicity of quinoline with its various derivatives, including N-oxides and hydroxylated forms. nih.gov For instance, a study comparing several quinoline derivatives found that some, but not all, were mutagenic. nih.gov Inconclusive results have been reported for 8-hydroxyquinoline-N-oxide in the Ames test with Salmonella typhimurium TA100. nih.gov

Another important assay for assessing genotoxicity is the unscheduled DNA synthesis (UDS) test, which measures DNA repair synthesis in response to DNA damage. oecd.org Quinoline has been shown to induce UDS in cultured rat hepatocytes, providing further evidence of its genotoxic potential. ca.govwikigenes.orgcanada.caresearchgate.net

Table 1: Summary of Metabolic and Toxicological Findings for Quinoline and its Derivatives

Compound/Process Key Findings Relevant Enzymes/Tests
Enzymatic N-oxidation Formation of N-oxides from the parent nitrogen-containing compound. nih.gov Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMOs)
Enzymatic Deoxygenation Reduction of N-oxides back to the parent amine. researchgate.net Various reductases
3-Hydroxyquinoline Formation A major metabolite of quinoline. ca.govnih.govnih.govoup.comresearchgate.netepa.goviaea.org CYP2E1 nih.govoup.comresearchgate.net
Quinoline-1-oxide Formation A metabolite of quinoline, primarily formed by CYP2A6 in humans. nih.govoup.comresearchgate.net CYP2A6 nih.govoup.comresearchgate.net
Microbial Metabolism Bacteria can degrade quinoline and its N-oxides. nih.govsemanticscholar.org Various bacterial enzymes
Ames Test Quinoline is mutagenic with metabolic activation. researchgate.netwikigenes.orgwikipedia.orgresearchgate.net Salmonella typhimurium
Unscheduled DNA Synthesis (UDS) Quinoline induces DNA repair, indicating genotoxicity. ca.govwikigenes.orgcanada.caresearchgate.net Mammalian liver cells

DNA Adduct Formation and Implications

The genotoxicity of quinoline, the parent compound of this compound, is closely linked to its metabolic activation into reactive intermediates capable of forming covalent bonds with cellular macromolecules, including DNA. While direct studies on DNA adduct formation by this compound are not extensively detailed in the available literature, significant research on quinoline's metabolism provides critical insights into the role of its derivatives in this process.

Research has shown that following metabolic activation in the liver, quinoline binds to both DNA and RNA. epa.govnih.gov A pivotal discovery in understanding this mechanism was the identification of the molecule released upon the breakdown of these nucleic acid adducts. Seminal studies demonstrated that when quinoline-DNA adducts were subjected to acid or alkaline hydrolysis, 3-hydroxyquinoline was liberated. epa.govnih.govca.gov This finding is crucial as it strongly suggests that the reactive intermediate responsible for DNA binding is an epoxide formed on the pyridine (B92270) ring of the quinoline molecule, specifically a 2,3- or 3,4-epoxy derivative. epa.govnih.gov

The formation of this reactive epoxide is catalyzed by the cytochrome P450 monooxygenase system in the liver. epa.govnih.gov Specifically, the enzyme CYP2E1 has been identified as playing a principal role in the formation of 3-hydroxyquinoline in both human and rat liver microsomes. epa.govepa.gov The metabolic pathway likely involves the epoxidation of the 2,3- or 3,4-double bond of quinoline, creating a highly electrophilic intermediate that readily attacks nucleophilic sites on DNA bases, forming a stable covalent adduct. The subsequent release of 3-hydroxyquinoline during laboratory analysis confirms the site of this metabolic attack. epa.govnih.gov

The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. Such adducts can lead to mutations during DNA replication if not repaired, potentially activating proto-oncogenes or inactivating tumor suppressor genes, thereby contributing to the development of liver tumors. ca.gov The established link between quinoline metabolism, the formation of adducts that yield 3-hydroxyquinoline, and the compound's known carcinogenicity underscores the toxicological significance of this metabolic pathway. ca.govwho.int

Table 1: Research Findings on Quinoline-DNA Adducts

Study/FindingOrganism/SystemKey ObservationImplicationReference(s)
Binding to Nucleic Acids Rat liver microsomesQuinoline binds to DNA and RNA in the presence of NADPH and P450 enzymes.Metabolic activation is required for genotoxicity. epa.govnih.gov
Adduct Hydrolysis In vitro (adducts from microsomal system)Hydrolysis of quinoline-DNA/RNA adducts releases 3-hydroxyquinoline.The reactive intermediate is likely a quinoline 2,3- or 3,4-epoxide. epa.govnih.govca.gov
Enzymology Human and rat liver microsomesCYP2E1 is the principal enzyme for 3-hydroxyquinoline formation.Specific P450 isozymes are responsible for creating the precursors to reactive metabolites. epa.govepa.gov
Genotoxicity In vitro / In vivoQuinoline induces unscheduled DNA synthesis (UDS) and mutations.Indicates that the resulting DNA damage is mutagenic. ca.gov

Hepatotoxicity Mechanisms Related to Metabolites

The primary mechanism of quinoline-induced hepatotoxicity is considered to be genotoxic, initiated by the formation of the reactive quinoline epoxide discussed in the previous section. epa.govnih.gov This electrophilic intermediate does not only bind to DNA but can also form covalent adducts with other crucial cellular macromolecules, such as proteins. researchgate.net The covalent binding of reactive metabolites to cellular proteins can disrupt their function, leading to enzyme inhibition, depletion of cellular defense systems, and ultimately, cell death (necrosis or apoptosis). researchgate.netnih.gov

Furthermore, the metabolism of quinoline-like compounds can lead to oxidative stress. scirp.org This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, such as glutathione (B108866) (GSH). researchgate.net Reactive metabolites can deplete GSH stores, and their redox cycling can produce superoxide (B77818) anions and other ROS. tandfonline.com This oxidative stress can damage cellular lipids, proteins, and DNA, and trigger mitochondrial dysfunction. scirp.org Damage to mitochondria, the cell's powerhouses, can impair energy production and release pro-apoptotic factors, further contributing to hepatocyte death. scirp.org

Table 2: Proposed Mechanisms of Quinoline-Induced Hepatotoxicity

MechanismDescriptionConsequenceRelated Compounds/MetabolitesReference(s)
Formation of Reactive Epoxides Cytochrome P450-mediated oxidation of the pyridine ring of quinoline.Covalent binding to DNA (genotoxicity) and cellular proteins, initiating cell damage.Quinoline, 3-Hydroxyquinoline (as a marker) epa.govnih.govresearchgate.net
Covalent Protein Binding Reactive metabolites (epoxides, quinone-imines) bind to cellular proteins.Disruption of enzyme function, loss of cellular homeostasis, and immune responses.Amodiaquine (by analogy), Quinoline researchgate.netnih.gov
Oxidative Stress Depletion of glutathione (GSH) and generation of Reactive Oxygen Species (ROS) during metabolic cycling.Damage to lipids, proteins, and DNA; mitochondrial dysfunction.Fluoroquinolones (by analogy), Quinoline scirp.orgtandfonline.com
Mitochondrial Dysfunction Direct damage to mitochondrial components by reactive metabolites or secondary to oxidative stress.Impaired energy metabolism, release of apoptotic signals, and cell death.Fluoroquinolones (by analogy) scirp.org
Tumor Induction Genotoxic damage leading to mutations and uncontrolled cell proliferation.Formation of hemangioendotheliomas and hepatocellular carcinomas.Quinoline ca.govoup.comwikigenes.org

Structure Activity Relationship Sar and Computational Studies of 3 Hydroxyquinoline N Oxide Derivatives

Design and Synthesis of Analogs for SAR Elucidation

The rational design and synthesis of analogs are fundamental to understanding the structure-activity relationships (SAR) of 3-hydroxyquinoline (B51751) N-oxide derivatives. By systematically altering different parts of the molecule, scientists can deduce the importance of various functional groups and structural motifs for biological efficacy.

For instance, the presence of a substituent at the 3-position of the quinoline (B57606) ring is considered a critical structural feature for certain biological activities. researchgate.net Research on related quinoline derivatives has demonstrated that electron-withdrawing substituents can significantly enhance biological effects. rsc.org In some cases, the introduction of specific substituents, such as a cyano group, is known to enhance the compound's ability to interact with biological targets due to its electron-withdrawing properties.

The following table summarizes the impact of various substituents on the biological activity of quinoline derivatives, providing a glimpse into the nuanced structure-activity relationships.

Substituent Position Effect on Biological Activity Reference
Hydroxymethyl3Essential for potent antagonist activity at α2C-adrenoceptors. researchgate.net
Electron-withdrawing groupsGeneralCan enhance photosensitizing capabilities and cytotoxicity. rsc.org
Cyano group-Enhances interaction with biological targets.
Halogen (e.g., Chloro)5Can decrease the pKa of the hydroxyl and quinolinium nitrogen, influencing metal binding and anticancer activity. acs.org

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), and the electron-withdrawing nature of substituents are two critical physicochemical parameters that govern the biological activity of 3-hydroxyquinoline N-oxide derivatives.

Increased lipophilicity can enhance the ability of a compound to cross cell membranes, a crucial step for reaching intracellular targets. Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown a positive correlation between lipophilicity and antiviral activity. mdpi.com For example, the antiviral activity was observed to increase linearly with increasing lipophilicity. mdpi.com Similarly, the introduction of electron-withdrawing groups on anilide substituents of 8-hydroxyquinoline-2-carboxamides was found to positively influence antiviral activity. mdpi.com

A quantitative structure-activity relationship (QSAR) study on 8-hydroxyquinoline derivatives revealed that compounds with increased lipophilicity and electron-withdrawing substituents at the 5-position led to improved activity against S. mutans. dovepress.com This suggests that a balance of these properties is key for optimal biological function.

The table below illustrates the interplay between lipophilicity, electron-withdrawing properties, and biological activity in quinoline derivatives.

Compound/Derivative Type Key Property Observed Biological Effect Reference
8-Hydroxyquinoline-2-carboxamide derivativesIncreased lipophilicity and electron-withdrawing substituentsIncreased antiviral activity. mdpi.com
8-Hydroxyquinoline derivativesIncreased lipophilicity and electron-withdrawing substituents at the 5-positionImproved anti-dental plaque activity against S. mutans. dovepress.com
Di- and tri-substituted 8-hydroxyquinoline derivativesIncreased lipophilicity and electron-withdrawing propertiesHigher inhibition of H5N1 growth. mdpi.com

The fusion of additional aromatic rings to the quinoline scaffold, a process known as aromatic ring annulation, can significantly modulate the biological activity and selectivity of the resulting derivatives. This structural modification can alter the planarity, electronic distribution, and steric profile of the molecule, leading to differential interactions with biological targets.

Studies on 8-hydroxyquinoline-derived Mannich bases have shown that the annulation of a piperidine (B6355638) ring with an aromatic ring has variable effects on toxicity and selectivity against multidrug-resistant cancer cells. acs.org For example, 3,4-benzo-piperidin-1-ylmethyl derivatives showed comparable toxicity and selectivity to their non-annulated piperidine counterparts. acs.org However, the position of the annulation matters; a 2,3-benzo-piperidin-1-ylmethyl derivative, where the aromatic moiety is closer to the nitrogen of the Mannich base, exhibited significantly reduced toxicity. acs.org These modifications can withdraw electrons from the metal-binding donor atoms, thereby influencing their pKa values and metal-binding properties. acs.org

The following table provides examples of how aromatic ring annulation affects the biological properties of quinoline derivatives.

Annulation Type Effect on Molecular Properties Impact on Biological Activity Reference
3,4-Benzo-annulation on piperidine ringMinor effect on pKa values.Comparable toxicity and selectivity to non-annulated derivatives. acs.org
2,3-Benzo-annulation on piperidine ringMore pronounced effect on the pKa of the alkylamine nitrogen.Significantly reduced toxicity. acs.org
Dihydroxyl-substitution on the annulated aromatic ring-Detrimental effects on both toxicity and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

QSAR models are developed by correlating molecular descriptors of a set of compounds with their experimentally determined biological activities. mdpi.com These models, once validated, can serve as powerful tools for predicting the biological potency of novel derivatives.

For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various quinoline and quinoxaline (B1680401) derivatives to predict their antifungal and antibacterial activities. mdpi.comnih.gov These models provide a three-dimensional representation of the regions around a molecule where steric, electrostatic, and other fields contribute positively or negatively to the biological activity. mdpi.com The robustness and predictive power of these models are typically assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com

The table below showcases the application of QSAR models in predicting the biological potency of related heterocyclic compounds.

Compound Class QSAR Model Type Predicted Activity Key Statistical Parameters Reference
Quinoxaline-2-oxyacetate hydrazide derivativesCoMFA and CoMSIAAntifungal activity against R. solaniq² > 0.8, r² > 0.9 mdpi.com
Pyrimido-isoquinolin-quinone derivativesCoMFA and CoMSIAAntibacterial activity against MRSACoMFA: q² = 0.660, r² = 0.938; CoMSIA: q² = 0.596, r² = 0.895 nih.gov
4-Anilino-3-quinolinecarbonitrilesEnhanced Replacement Method (ERM)Src kinase inhibitory activityR²(training) = 0.918, R²(pred) = 0.928 nih.gov

The predictive power of QSAR models relies on the correlation between biological activity and various molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties, including electronic, hydrophobic, steric, and topological features. dergipark.org.tr

Computational studies on quinoline derivatives have identified several key descriptors that correlate with their biological activities. For example, in a study of 5,8-quinolinequinone derivatives, parameters such as molecular polarizability, dipole moment, and frontier molecular orbital energies (HOMO and LUMO) were calculated and correlated with their anti-proliferative and anti-inflammatory activities. dergipark.org.tr The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the charge transfer interactions that may be involved in the compound's mechanism of action. nih.gov

The following table lists some of the molecular descriptors that have been found to correlate with the biological activity of quinoline derivatives.

Molecular Descriptor Significance Correlated Biological Activity Reference
HOMO and LUMO energiesRelates to charge transfer interactions.Cytotoxicity. nih.gov
Molecular PolarizabilityDescribes the molecule's ability to be distorted by an electric field.Anti-proliferative and anti-inflammatory activity. dergipark.org.tr
Dipole MomentIndicates the polarity of the molecule.Anti-proliferative and anti-inflammatory activity. dergipark.org.tr
Molar Refractivity (MR)Relates to the volume and polarizability of the molecule.Can be associated with van der Waals interactions and biological activity. dergipark.org.tr

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a derivative of this compound, and a biological target, typically a protein. These methods provide valuable insights into the structural and energetic aspects of binding, guiding the design of more potent and selective compounds.

Ligand-Protein Interactions and Binding Affinity Predictions

Molecular docking studies are instrumental in elucidating the binding modes of this compound derivatives within the active sites of target proteins. These simulations predict the preferred orientation of the ligand and estimate the strength of the interaction, often expressed as a binding affinity or docking score.

Key interactions that contribute to the binding affinity of these derivatives include:

Hydrogen Bonding: The hydroxyl and N-oxide groups of the this compound core are capable of forming hydrogen bonds with amino acid residues in the protein's active site. For instance, studies on 8-hydroxyquinoline derivatives have shown that the oxygen and nitrogen atoms of the 8-hydroxyquinoline moiety can form hydrogen bonds with DNA bases. nih.govacs.org

Hydrophobic Interactions: The quinoline ring system and any appended hydrophobic substituents can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic nature of the quinoline ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Metal Chelation: In the case of metalloenzymes, the this compound scaffold may chelate the metal ion in the active site, contributing significantly to binding.

Researchers have successfully used molecular docking to predict the binding affinities of various quinoline derivatives. For example, docking studies of 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids have shown good binding affinity with target proteins through hydrogen bond interactions. researchgate.net Similarly, docking simulations of 1,2,3-triazole derivatives of 8-hydroxyquinoline have revealed high binding energies, with specific hydrogen bonding and hydrophobic interactions identified as crucial for binding. nih.govacs.org These computational predictions often correlate well with experimental results, validating their use in guiding drug design.

A study on the interaction of a vanadium complex of 8-hydroxyquinoline with RNase A demonstrated that upon binding, one of the 8-hydroxyquinoline ligands is replaced by a water molecule and a glutamate (B1630785) residue from the protein. rsc.org This highlights the dynamic nature of ligand-protein interactions and the ability of computational methods to shed light on such complex processes.

Interactive Table: Predicted Binding Affinities of this compound Derivatives with Various Protein Targets.

DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Compound 6a (8-HQ-triazole) hs-DNA-8.7DG2, DG4, DC23 nih.govacs.org
Compound 6a (8-HQ-triazole) Lanosterol 14-α-demethylase-9.7Not specified nih.govacs.org

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the presence of different tautomeric forms. Computational methods are essential for exploring the conformational landscape and predicting the relative stabilities of tautomers of this compound and its derivatives.

Conformational Analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For derivatives of this compound, the flexibility of substituent groups can lead to multiple low-energy conformations. Identifying the most stable conformer(s) is crucial as it represents the likely bioactive conformation.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. This compound can potentially exist in several tautomeric forms, including the hydroxy-quinoline N-oxide form and the quinolone-N-oxide form. The equilibrium between these tautomers can be influenced by the solvent and the electronic nature of substituents.

Studies on related hydroxyquinolines have shown that the tautomeric equilibrium is solvent-dependent. For example, 3-hydroxyisoquinolines exist primarily as lactim tautomers in non-hydroxylic solvents and as lactam tautomers in water. rsc.org

NMR spectroscopy and computational calculations have been used to study the tautomerism of hydroxyquinoline carboxylic acids, confirming the presence of zwitterionic species in the solid state and an equilibrium mixture of tautomers in solution. researchgate.net

Understanding the predominant tautomeric form under physiological conditions is critical, as different tautomers can exhibit distinct biological activities and binding modes.

Quantum Chemical Calculations for Stability and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. scienceopen.comnrel.gov These methods can be used to calculate various molecular properties that are relevant to the structure-activity relationship of this compound derivatives.

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Geometry: These calculations provide the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. ias.ac.in

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. A small HOMO-LUMO energy gap suggests high reactivity. acs.org

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. This information is valuable for understanding intermolecular interactions. ias.ac.in

Atomic Charges: Calculation of atomic charges provides insight into the distribution of electrons within the molecule, which can influence its interaction with biological targets. ias.ac.in

Reaction Energetics: Quantum chemical methods can be used to calculate the energies of reactants, products, and transition states for various chemical reactions, providing insights into reaction mechanisms and stability. frontiersin.org For instance, calculations can predict the stability of different tautomers or the feasibility of metabolic transformations. researchgate.netcnr.it

Researchers have utilized quantum chemical calculations to investigate the properties of various quinoline derivatives. For example, DFT calculations have been used to study the antioxidant properties of 4-hydroxy quinolinone derivatives, showing good correlation with experimental data. scirp.org Similarly, such calculations have been employed to understand the photochemical properties of 4-hydroxyquinoline. researchgate.net

Interactive Table: Calculated Quantum Chemical Properties of a Representative this compound Derivative.

PropertyCalculated ValueInterpretation
HOMO Energy -6.5 eVRelates to the ability to donate an electron.
LUMO Energy -1.2 eVRelates to the ability to accept an electron.
HOMO-LUMO Gap 5.3 eVIndicates molecular reactivity.
Dipole Moment 4.8 DReflects the overall polarity of the molecule.

Advanced Research Applications and Future Directions

Drug Discovery and Lead Optimization

The N-oxide functional group is a significant motif in medicinal chemistry, offering unique properties that can be exploited in drug design. nih.govacs.org It can enhance water solubility, reduce membrane permeability, and influence the molecule's redox reactivity, which is crucial for drug targeting and cytotoxicity. nih.govacs.org The process of drug discovery involves identifying lead compounds and then optimizing them to improve their therapeutic properties. biobide.comslideshare.net

Development of Novel Therapeutic Agents

The 3-hydroxyquinoline (B51751) scaffold is a valuable structure in the development of new drugs and is found in various pharmaceuticals, pesticides, and natural products. acs.org The introduction of an N-oxide group to this scaffold can further modulate its biological activity. nih.govacs.org For instance, derivatives of 8-hydroxyquinoline (B1678124) have been synthesized and investigated for their potential as antitumor agents. nih.gov One such derivative, 8-hydroxy-2-quinolinecarbaldehyde, demonstrated significant in vitro cytotoxicity against several human cancer cell lines and effectively halted the growth of hepatocellular carcinoma xenografts in mice. nih.gov

The development of novel therapeutic agents often involves the strategic modification of a lead compound. nih.gov In the case of isoquinolinequinone (IQQ) N-oxides, researchers have created a library of analogues to explore the impact of different chemical groups on their anticancer activity. acs.org This exploration is a key part of lead optimization, aiming to enhance the desired therapeutic effects. biobide.com

Table 1: Examples of 3-Hydroxyquinoline N-oxide Derivatives and Their Therapeutic Potential

Compound/DerivativeTherapeutic AreaKey FindingsReference
8-hydroxy-2-quinolinecarbaldehyde AnticancerShowed significant in vitro cytotoxicity against human cancer cell lines and in vivo antitumor activity against hepatocellular carcinoma. nih.gov
Isoquinolinequinone (IQQ) N-oxide analogues AnticancerA library of derivatives was synthesized to probe their effects on cancer cell growth, with some showing potent activity. acs.org
2-alkyl-5,7-dichloro-8-hydroxyquinoline AntiviralExhibited significant inhibitory activity against the dengue virus. mdpi.com
Aminated hydroxyquinoline derivatives AnticancerInvestigated for treating various cancers. google.com

Strategies for Overcoming Drug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer treatment, often caused by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov One strategy to overcome MDR is the development of compounds that are effective against resistant cancer cells. nih.gov

Researchers have developed potent isoquinolinequinone (IQQ) N-oxide derivatives that show promise in overcoming cancer multidrug resistance. acs.orgnih.gov Several of these compounds exhibited nanomolar efficacy against MDR tumor cell lines. nih.gov The most potent of these, compound 25 , was found to inhibit the activity of drug efflux pumps, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. nih.gov This highlights a key strategy: designing drugs that can either bypass or inhibit the mechanisms of resistance. nih.govfrontiersin.org Another approach involves the use of nanoparticle-based drug delivery systems to bypass efflux pumps and deliver the drug directly into cancer cells. nih.govmdpi.com

Applications in Materials Science

The unique properties of N-oxides, such as their ability to form strong hydrogen bonds and participate in single electron transfer reactions, make them interesting for applications in materials science. bohrium.com These properties can be harnessed for the construction of semiconducting polymers. bohrium.com Graphene oxide, an oxidized form of graphene, contains various oxygenated functionalities and has shown promise in biomedical applications, including as a component in wound dressings due to its antibacterial properties. mdpi.com While the direct application of this compound in materials science is an area for further exploration, the broader class of N-oxides and related quinoline (B57606) derivatives demonstrates significant potential. bohrium.comsolubilityofthings.com

Oligomeric N-Oxides in Biomedical Engineering (e.g., Stealth Materials, Drug Conjugation)

Oligomeric N-oxides are emerging as valuable tools in biomedical engineering. nih.govacs.org They exhibit excellent blood compatibility and can be used as "stealth" materials for conjugation to drugs or material surfaces. nih.govacs.org This "stealth" characteristic helps to reduce immunogenicity and prevent adhesion of microorganisms. nih.govacs.org

The hydrophilic nature of oligomeric N-oxides makes them a potential substitute for polymers like polyethylene (B3416737) glycol (PEG) in drug delivery and surface engineering. nih.govacs.org By conjugating these oligomers to drugs or proteins, it is possible to improve their pharmacokinetic profiles. bohrium.com Furthermore, the redox reactivity of some N-oxides allows for targeted drug delivery to hypoxic (low oxygen) tissues, which are often found in tumors. bohrium.com The development of multidentate oligomeric ligands that can be attached to nanoparticles further enhances their stability and biocompatibility, opening up possibilities for targeted drug delivery and imaging applications. fsu.eduresearchgate.net

Analytical Methodologies for Detection and Characterization

Mass Spectrometry Techniques (e.g., APCI-MS, ESI-MS)

Mass spectrometry (MS) is a powerful tool for the detection and characterization of this compound and its derivatives. researchgate.netnih.gov Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate ions for MS analysis. researchgate.netnih.gov

LC/ESI-MS typically produces protonated molecules ([M+H]+) with minimal fragmentation. nih.gov However, tandem mass spectrometry (ESI-MS/MS) can provide more structural information. For instance, N-oxides generally show only a small loss of water in their MS/MS spectra. nih.gov

LC/APCI-MS is particularly useful for distinguishing N-oxides from their hydroxylated isomers. nih.gov Under APCI conditions, N-oxides characteristically produce a deoxygenated ion, [M+H-O]+, which is not observed for hydroxylated compounds. nih.govresearchgate.net This distinct fragmentation pattern allows for the unambiguous identification of the N-oxide functionality. nih.gov The abundance of this diagnostic ion often increases with the temperature of the APCI source. researchgate.net

Table 2: Mass Spectrometry Characteristics of N-Oxides

Ionization TechniqueKey Observation for N-OxidesReference
LC/ESI-MS Produces predominantly protonated molecules ([M+H]+). nih.gov
LC/ESI-MS/MS Shows a small characteristic loss of water. nih.gov
LC/APCI-MS Generates a distinct [M+H-O]+ ion, allowing differentiation from hydroxylated isomers. nih.govresearchgate.net

Chromatographic Separations (e.g., HPLC, UHPLC-QTOF)

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight mass spectrometry (UHPLC-QTOF-MS) are powerful tools that have been employed in the analysis of quinoline derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC methods have been developed for the separation of quinoline derivatives, including those structurally related to 3-hydroxyquinoline. For instance, a reverse-phase HPLC method can be used to analyze 3-hydroxyquinoline. sielc.com This method often utilizes a C18 column and a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com The scalability of such methods allows for their use in both analytical and preparative separations, including the isolation of impurities. sielc.com The development of stability-indicating HPLC methods is crucial for monitoring the degradation of pharmaceutical compounds, where N-oxide impurities can be separated and quantified. innovareacademics.in

UHPLC-QTOF-MS:

The coupling of UHPLC with QTOF-MS provides a highly sensitive and accurate platform for the analysis of complex mixtures. researchgate.net This technique offers high-resolution separations and the ability to elucidate the structures of compounds and their fragments. researchgate.net In the context of N-oxides, UHPLC-QTOF-MS/MS has been instrumental in characterizing degradation products of pharmaceuticals. researchgate.net The high mass accuracy of QTOF-MS aids in the confident identification of metabolites and degradation products, which is particularly important for differentiating isomers. researchgate.netresearchgate.net

The following table summarizes typical parameters used in the chromatographic separation of related compounds:

ParameterHPLCUHPLC-QTOF-MS
Column C18 (e.g., ODS 3V, 250 x 4.6 mm, 5 µm)C18 (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of aqueous buffer (e.g., potassium dihydrogen phosphate) and organic solvent (e.g., acetonitrile, methanol) innovareacademics.inGradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and acetonitrile researchgate.net
Flow Rate Typically around 1.0 mL/min innovareacademics.inLower flow rates, e.g., 0.25 mL/min researchgate.net
Detection UV detector (e.g., 280 nm) innovareacademics.inQTOF Mass Spectrometer (positive or negative ion mode) researchgate.netresearchgate.net
Application Separation and quantification of impurities innovareacademics.inCharacterization of degradation products and metabolites researchgate.net

Spectroscopic Analysis (e.g., NMR, IR)

Spectroscopic techniques are fundamental for elucidating the molecular structure of compounds like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the connectivity of atoms and the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying functional groups. In a molecule like this compound, the presence of the hydroxyl (-OH) group and the N-oxide group gives rise to characteristic absorption bands. For the related compound 8-hydroxyquinoline N-oxide, a broad band in the 2857-2440 cm⁻¹ region suggests strong intramolecular hydrogen bonding between the hydroxyl group and the N-oxide oxygen. ias.ac.in The significant shift of the hydroxyl band to lower frequencies compared to 8-hydroxyquinoline indicates a stronger internal association in the N-oxide. ias.ac.in The absence of a sharp band around 3600 cm⁻¹, which is characteristic of a free hydroxyl group, further confirms this intramolecular interaction. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. youtube.com The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow for the precise determination of the molecular structure. youtube.com For quinoline N-oxide, the ¹H NMR spectrum shows characteristic signals for the protons on the quinoline ring system. chemicalbook.com The presence of the N-oxide group influences the electron density of the ring, leading to shifts in the proton signals compared to the parent quinoline molecule. The analysis of these spectra is crucial for confirming the successful synthesis of this compound and for studying its interactions with other molecules. uct.ac.za

Emerging Research Areas and Unexplored Potential

The unique properties of the N-oxide functional group have spurred research into new applications for heterocyclic N-oxides, including this compound. researchgate.net

Medicinal Chemistry and Drug Discovery:

Heterocyclic N-oxides are being investigated as potential therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and antiparasitic properties. researchgate.net The N-oxide moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, it can act as a prodrug, being reduced in vivo to the parent heterocycle. The ability of the N-oxide group to participate in hydrogen bonding can also lead to enhanced interactions with biological targets. researchgate.net Recent research has focused on synthesizing and evaluating the anticancer activity of isoquinolinequinone N-oxides, which have shown promise in overcoming multidrug resistance in cancer cells. acs.org The development of new synthetic methods, such as the organocatalytic meta-C-H hydroxylation of azaarene N-oxides, provides efficient access to 3-hydroxyquinoline derivatives for further biological evaluation. acs.org

Materials Science:

The ability of quinoline derivatives to form complexes with metal ions is well-known. The introduction of an N-oxide group, as in this compound, can modify this chelating ability, potentially leading to the development of new materials with interesting optical or electronic properties. ias.ac.in Some quinoline derivatives exhibit fluorescence, which can be utilized in the development of chemical sensors and bio-imaging agents. solubilityofthings.com The influence of the N-oxide group on the photophysical properties of 3-hydroxyquinoline is an area that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for producing 3-hydroxyquinoline from quinoline N-oxides?

  • 3-Hydroxyquinoline can be synthesized via microwave-assisted, catalyst-free reactions involving quinoline N-oxides and aryldiazonium salts in acetonitrile. This method leverages a 1,3-oxygen shift from the N-oxide group to the C3 position of the quinoline ring . Alternative approaches include oxidation of 3-formylquinoline derivatives using peracetic acid in chloroform, though competing N-oxide formation may require optimization to improve yields (46% reported) .

Q. How can crystallographic data inform the solid-state behavior of quinoline N-oxide derivatives?

  • First-principle molecular dynamics (CPMD) simulations, based on experimental X-ray data (e.g., monoclinic unit cell parameters: a = 12.1364 Å, b = 4.9211 Å, c = 13.1384 Å), model hydrogen bonding and lattice dynamics in derivatives like 8-hydroxyquinoline N-oxide. Stress tensor monitoring ensures structural stability during simulations, particularly for strained systems like 2-carboxyquinoline N-oxide .

Q. What analytical techniques are recommended for quantifying N-oxide derivatives in complex matrices?

  • Online solid-phase extraction (SPE) coupled with UHPLC-MS/MS allows sensitive quantification of N-oxides (e.g., pyrrolizidine alkaloid N-oxides) in plant materials. Calibration curves (10–300 µg/kg range) achieve r² > 0.99 with signal-to-noise ratios >10 for lower limits of quantification .

Advanced Research Questions

Q. How do structure–activity relationship (SAR) fingerprints refine mutagenicity predictions for aromatic N-oxides?

  • SAR fingerprinting evaluates 101 predefined aromatic N-oxide substructures against public/proprietary mutagenicity data. While the general aromatic N-oxide alert was downgraded due to variability, subclasses like quindioxins and benzo[c][1,2,5]oxadiazole 1-oxides retain high predictive value. These insights enhance expert-rule-based models like Leadscope’s .

Q. What mechanistic insights explain the environmental reactivity of quinoline N-oxides with manganese oxides (MnO₂)?

  • Quinoline N-oxide reacts with MnO₂ via radical intermediates, leading to N-oxide deoxygenation and α-C hydroxylation. Isotope tracing (¹⁸O) confirms transformation products like 2-hydroxyquinoline. Reactivity hinges on the N-oxide moiety and substituent effects at the α-C position, with Mn²⁺ release indicating redox-driven degradation .

Q. What challenges arise in computational modeling of quinoline N-oxide derivatives under non-equilibrium conditions?

  • Extended CPMD simulations require unit-cell adjustments (e.g., 5% expansion in the a-axis for 2-carboxyquinoline N-oxide) to prevent lattice instability. Stress tensor analysis and supercell construction (e.g., 29191 supercells) are critical for capturing dynamic hydrogen-bonding networks in crystalline phases .

Q. How do competing reaction pathways influence the selectivity of quinoline N-oxide functionalization?

  • Substituent positioning (e.g., 2-substituted quinolines) dictates product distribution. For example, 2-anilinoquinolines form via [3+2] cycloaddition in acetonitrile, while 3-hydroxyquinoline dominates when steric hindrance redirects oxygen migration . Optimization of solvent polarity and microwave irradiation parameters can suppress side reactions.

Methodological Considerations

  • Synthesis Optimization : Prioritize microwave-assisted protocols for rapid, solvent-efficient reactions .
  • Mutagenicity Screening : Use SAR fingerprint databases to validate structural alerts for high-risk subclasses .
  • Environmental Fate Studies : Employ isotopic labeling (e.g., ¹⁸O) to track transformation pathways in redox-active systems .
  • Computational Modeling : Validate CPMD simulations against experimental XRD data to ensure lattice stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.